1,2,3,4,4a,5,8,8a-Octahydroisoquinoline
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Overview
Description
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline is a bicyclic organic compound with the molecular formula C9H15N It is a derivative of isoquinoline, characterized by the saturation of the benzene ring, resulting in a structure that is more flexible and less aromatic compared to its parent compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline under high pressure and temperature in the presence of a catalyst such as palladium on carbon. This process reduces the aromatic ring, resulting in the formation of the octahydro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable production of the compound by maintaining optimal reaction conditions and ensuring consistent catalyst activity.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Fully saturated derivatives.
Substitution: Introduction of alkyl or acyl groups at the nitrogen atom.
Scientific Research Applications
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline exerts its effects is largely dependent on its interaction with specific molecular targets. The nitrogen atom in the structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with a wide range of biological molecules, potentially modulating their activity.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A partially saturated derivative of isoquinoline with similar structural properties but different reactivity.
Decahydroisoquinoline: A fully saturated derivative with distinct chemical behavior.
Isoquinoline: The parent compound, which is aromatic and exhibits different chemical properties.
Uniqueness: 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline is unique due to its specific degree of saturation, which imparts distinct flexibility and reactivity compared to other isoquinoline derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
132883-50-2 |
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Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
1,2,3,4,4a,5,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C9H15N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-2,8-10H,3-7H2 |
InChI Key |
MRFFJAWHKNQAGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1CC=CC2 |
Origin of Product |
United States |
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